molecular formula C22H16N4OS B2419407 (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477296-68-7

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2419407
CAS No.: 477296-68-7
M. Wt: 384.46
InChI Key: QXSFGIBHYDJSQH-LHLOQNFPSA-N
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Description

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic thiazole derivative intended for research use only in pharmaceutical and agrochemical development. It is strictly not for diagnostic or therapeutic applications. This compound belongs to a class of molecules known for their potential antiproliferative properties. Thiazole-carbohydrazonoyl cyanide derivatives are investigated in oncology research for their ability to inhibit the growth of cancer cell lines. The proposed mechanism of action for structurally similar compounds involves the disruption of tubulin polymerization, a critical process for cell division, and the induction of apoptosis (programmed cell death) in malignant cells . The presence of the naphthalen-2-yl group is a key structural feature designed to enhance interactions with biological targets through hydrophobic and pi-stacking interactions, potentially leading to increased potency . Researchers value this compound for its distinct stereoelectronic profile, contributed by the carbohydrazonoyl cyanide group and the methoxyphenyl substituent. These features make it a versatile intermediate or lead structure in medicinal chemistry for exploring structure-activity relationships (SAR) . The (E)-configured imine bond is crucial for maintaining its intended bioactivity. For characterization, key analytical data from techniques such as ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are provided to ensure compound identity and purity .

Properties

IUPAC Name

(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFGIBHYDJSQH-LHLOQNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the naphthalene moiety. The final step involves the introduction of the methoxyaniline group and the cyanide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazole or naphthalene rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives, including (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide, in cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells . The mechanism of action is believed to involve the disruption of cellular processes crucial for tumor growth.

Antidiabetic Properties

The antihyperglycemic potential of thiazole derivatives has been investigated in animal models. Studies demonstrate that these compounds can lower blood glucose levels effectively. In particular, experiments using alloxan-induced diabetic rats showed that certain thiazole derivatives significantly reduced blood sugar levels, suggesting their utility in managing diabetes . The pharmacological activity is attributed to their ability to enhance insulin sensitivity and promote glucose uptake by cells.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been explored through molecular docking studies. These investigations suggest that compounds similar to this compound could act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses . This positions them as potential candidates for treating inflammatory diseases.

Synthesis Techniques

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The initial steps often include the bromination of naphthalene derivatives followed by condensation reactions with substituted benzaldehydes to form hydrazone intermediates . Subsequent cyclization reactions yield the final thiazole structure.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and purity. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are routinely employed to validate the chemical identity and assess the functional groups present in the compound .

Antitumor Evaluation

In a recent study focused on synthesizing polyfunctionally substituted heterocyclic compounds, several thiazole derivatives were evaluated for their antitumor activity against human cancer cell lines . The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, underscoring the importance of structural modifications in developing effective anticancer agents.

Antidiabetic Research

Another case study involved assessing the blood glucose-lowering effects of various thiazolidinone derivatives derived from thiazoles . The findings demonstrated that these compounds not only reduced blood sugar levels but also improved insulin secretion in diabetic models, suggesting their dual role as antihyperglycemic agents.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazole ring, a naphthalene moiety, and a methoxyaniline group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the bromination of 1-acetylnaphthalene followed by condensation with substituted benzaldehyde thiosemicarbazones. The final product is obtained by cyclization with thiomalic acid in the presence of a catalyst like ZnCl2. Characterization techniques such as IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
4a0.220.5Bactericidal
5a0.250.6Bactericidal
7b0.230.55Bactericidal

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The antiproliferative activity was significantly enhanced in modified derivatives compared to their parent compounds, achieving low nanomolar IC50 values against various cancer cell lines .

Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of thiazole derivatives, it was found that modifications to the methoxy and naphthalene groups drastically improved their efficacy against melanoma and prostate cancer cells, with some derivatives exhibiting IC50 values in the low nanomolar range .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of DNA Gyrase : Some derivatives have shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 µM, which is critical for bacterial DNA replication.
  • Antibiofilm Properties : The compound has demonstrated significant antibiofilm activity, reducing biofilm formation by up to 80% compared to standard antibiotics like Ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The synthesis involves multi-step reactions, typically starting with the condensation of thiazole precursors and hydrazonoyl chlorides. Key steps include:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thioureas.
  • Step 2 : Introduction of the naphthalen-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Hydrazonoyl cyanide formation via reaction with cyanamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C) . Critical parameters include solvent choice (e.g., ethanol or DMF), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and E/Z configuration. For example, the hydrazonoyl cyanide moiety shows characteristic CN stretches at ~2200 cm⁻¹ in IR .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the E-configuration of the hydrazonoyl group .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 428.1) .

Q. What are the primary chemical reactivity patterns of this compound?

The compound undergoes:

  • Nucleophilic attacks : The cyanide group reacts with electrophiles (e.g., alkyl halides) to form nitriles.
  • Oxidation/Reduction : The thiazole ring is resistant to mild oxidants, but the hydrazonoyl group can be reduced with LiAlH₄ to form hydrazines .
  • Cycloadditions : The naphthalene moiety participates in Diels-Alder reactions under thermal conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) using protein structures (e.g., CYP3A4 or kinase enzymes) identifies potential binding pockets. The naphthalene group often exhibits π-π stacking with aromatic residues .
  • DFT calculations : Gaussian09 optimizes the geometry and calculates frontier molecular orbitals (HOMO-LUMO), revealing electron-rich regions (e.g., methoxyphenyl group) prone to electrophilic interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case example : Discrepancies in NMR-derived conformers vs. X-ray structures may arise from dynamic effects in solution. Use variable-temperature NMR to assess rotational barriers of the hydrazonoyl group .
  • Validation : Cross-reference data with analogous compounds (e.g., (E)-N-(3-nitrophenyl)-4-(4-nitrophenyl)-thiazole derivatives) to identify systematic errors .

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